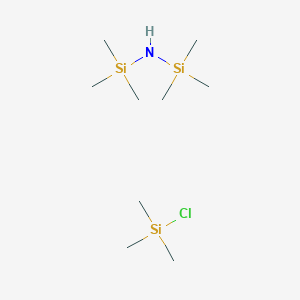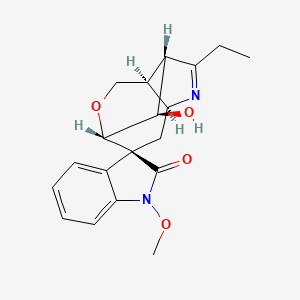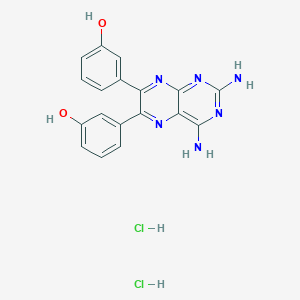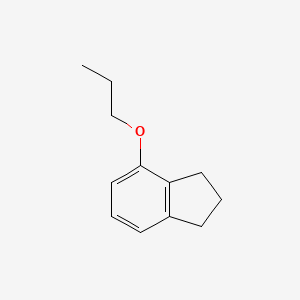![molecular formula C19H28OSn B12514194 {3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane CAS No. 820250-77-9](/img/structure/B12514194.png)
{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane is an organotin compound characterized by the presence of a trimethylstannane group attached to a hept-1-en-2-yl chain, which is further substituted with a 4-methoxyphenyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of {3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane involves its interaction with various molecular targets and pathways. The trimethylstannane group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethynyl group can participate in π-π interactions and conjugation with other aromatic systems, enhancing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)silane: Similar structure but with a silicon atom instead of tin.
{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)germane: Similar structure but with a germanium atom instead of tin.
Uniqueness
{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties such as higher reactivity in certain substitution reactions and potential applications in materials science. The compound’s ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
820250-77-9 |
|---|---|
Molekularformel |
C19H28OSn |
Molekulargewicht |
391.1 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)ethynyl]hept-1-en-2-yl-trimethylstannane |
InChI |
InChI=1S/C16H19O.3CH3.Sn/c1-4-6-7-14(5-2)8-9-15-10-12-16(17-3)13-11-15;;;;/h10-14H,2,4,6-7H2,1,3H3;3*1H3; |
InChI-Schlüssel |
MOEGRZHEXDHNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C#CC1=CC=C(C=C1)OC)C(=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12514115.png)
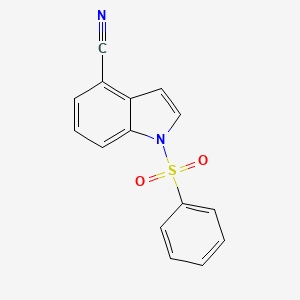
![[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B12514130.png)
![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)
![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)
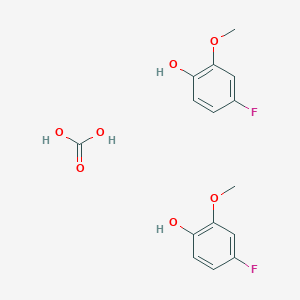
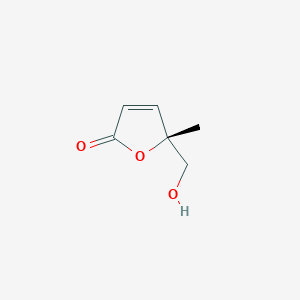
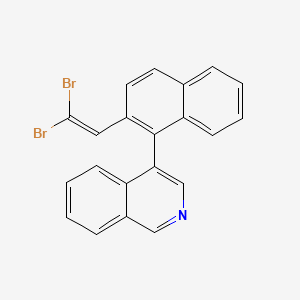
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
